molecular formula C17H12O4 B11847068 6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one CAS No. 918307-00-3

6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one

Cat. No.: B11847068
CAS No.: 918307-00-3
M. Wt: 280.27 g/mol
InChI Key: XDLYJUYOMURJLC-UHFFFAOYSA-N
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Description

6-(2-Hydroxy-5-methylbenzoyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxy-5-methylbenzoyl)-4H-chromen-4-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with a suitable chromone precursor. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxy-5-methylbenzoyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Hydroxy-5-methylbenzoyl)-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Hydroxy-5-methylbenzoyl)-4H-chromen-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methylbenzaldehyde
  • 2-Hydroxy-5-methoxybenzaldehyde
  • Acetophenone derivatives

Uniqueness

6-(2-Hydroxy-5-methylbenzoyl)-4H-chromen-4-one is unique due to its specific structural features, which confer distinct biological activities. Unlike other similar compounds, it possesses both a chromone and a benzoyl group, enhancing its versatility in various chemical reactions and applications .

Properties

CAS No.

918307-00-3

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

6-(2-hydroxy-5-methylbenzoyl)chromen-4-one

InChI

InChI=1S/C17H12O4/c1-10-2-4-14(18)13(8-10)17(20)11-3-5-16-12(9-11)15(19)6-7-21-16/h2-9,18H,1H3

InChI Key

XDLYJUYOMURJLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC3=C(C=C2)OC=CC3=O

Origin of Product

United States

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